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molecular formula C11H8ClNO B8392417 2-(2-Chloro-pyrdin-4-yl)-phenol

2-(2-Chloro-pyrdin-4-yl)-phenol

Cat. No. B8392417
M. Wt: 205.64 g/mol
InChI Key: YNNNBEORBAOYPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07683065B2

Procedure details

4-Bromo-2-chloropyridine (310 mg, 1.6 mmol), 531 mg (2.4 mmol) of 2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenol, 10.8 mg (0.016 mmol) of Pd(OAc)2, 710 mg (3.3 mmol) of K3PO4 and Xantphos[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene] (18.6 mg, 0.032 mmol) in toluene: water (5:0.5 mL) were sealed in a microwave vessel and heated by microwave irradiation at 100° C. for 2 minutes. The reaction mixture was cooled and diluted with 10 mL of CH2Cl2, washed with water (5 mL), dried over Na2SO4, and evaporated under reduced pressure. The residue was dissolved in DMSO and purified by reverse phase HPLC (10%-99% CH3CN (0.035% TFA)/H2O (0.05% TFA) to give 5a. LC/MS: m/z 206.1 (m+H)+, r.t (retention time)=2.86 min (10%-99% CH3CN (0.035% TFA)H2O (0.05% TFA) to give 5.
Quantity
310 mg
Type
reactant
Reaction Step One
Quantity
531 mg
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
710 mg
Type
reactant
Reaction Step One
[Compound]
Name
Xantphos[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]
Quantity
18.6 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10.8 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([Cl:8])[CH:3]=1.CC1(C)C(C)(C)OB([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=2[OH:23])O1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].O>C1(C)C=CC=CC=1.C(Cl)Cl.CC([O-])=O.CC([O-])=O.[Pd+2]>[Cl:8][C:4]1[CH:3]=[C:2]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=2[OH:23])[CH:7]=[CH:6][N:5]=1 |f:2.3.4.5,9.10.11|

Inputs

Step One
Name
Quantity
310 mg
Type
reactant
Smiles
BrC1=CC(=NC=C1)Cl
Name
Quantity
531 mg
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=C(C=CC=C1)O)C
Name
K3PO4
Quantity
710 mg
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Xantphos[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]
Quantity
18.6 mg
Type
reactant
Smiles
Name
Quantity
0.5 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
10.8 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
WASH
Type
WASH
Details
washed with water (5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in DMSO
CUSTOM
Type
CUSTOM
Details
purified by reverse phase HPLC (10%-99% CH3CN (0.035% TFA)/H2O (0.05% TFA)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=C1)C1=C(C=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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